molecular formula C15H13ClN2 B2742776 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 305864-87-3

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2742776
CAS No.: 305864-87-3
M. Wt: 256.73
InChI Key: FITWZDILIGSMJL-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones. One common method is the reaction of 2-aminopyridine with 2,4-dimethylbenzaldehyde in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazo[1,2-a]pyridine: Lacks the chloro and dimethylphenyl groups, resulting in different reactivity and biological activity.

    6-Bromo-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and interactions.

    2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine: Lacks the chloro group, leading to different chemical behavior.

Uniqueness

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chloro and dimethylphenyl groups, which enhance its chemical reactivity and potential for diverse biological activities. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • IUPAC Name : this compound-3-carbaldehyde
  • CAS Number : 881040-33-1
  • Molecular Formula : C16_{16}H13_{13}ClN2_{2}O
  • Molecular Weight : 284.74 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial and anticancer properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit selective inhibition against Mycobacterium tuberculosis (Mtb), with minimal effects on other pathogens. A study highlighted the synthesis of imidazo[1,2-a]pyridine-8-carboxamides that showed promising antimycobacterial activity without affecting gram-positive or gram-negative bacteria .

CompoundActivitySelectivity
Imidazo[1,2-a]pyridine-8-carboxamideAntimycobacterialSelective for Mtb

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it demonstrated significant cytotoxicity against several cancer cell lines. For instance, a derivative exhibited an IC50_{50} value of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells while showing a much lower effect on non-cancerous MCF10A cells, indicating a favorable therapeutic window .

Cell LineIC50_{50} (µM)Selectivity Ratio
MDA-MB-2310.12619-fold
MCF10A> 10-

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of various imidazo[1,2-a]pyridine derivatives against cancer cell lines, this compound was noted for its ability to inhibit lung metastasis in a mouse model. The compound was administered after the establishment of metastatic nodules and resulted in significant reductions in tumor burden compared to controls .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the imidazo[1,2-a]pyridine scaffold could enhance biological activity. The presence of the chloro group was found to significantly influence both chemical reactivity and biological interactions with target proteins . This underscores the importance of structural modifications in optimizing drug candidates.

Properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-10-3-5-13(11(2)7-10)14-9-18-8-12(16)4-6-15(18)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITWZDILIGSMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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